Ethyl 6-hydroxynaphthalene-1-carboxylate
Description
Ethyl 6-hydroxynaphthalene-1-carboxylate is an aromatic ester derivative featuring a naphthalene backbone substituted with a hydroxyl (-OH) group at the 6-position and an ethyl ester (-COOEt) at the 1-position. This compound combines the planar aromatic structure of naphthalene with polar functional groups, influencing its physicochemical properties, such as solubility, melting point, and reactivity. Such structural attributes make it a candidate for applications in pharmaceutical intermediates, organic synthesis, and materials science.
Properties
CAS No. |
90162-14-4 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 6-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)12-5-3-4-9-8-10(14)6-7-11(9)12/h3-8,14H,2H2,1H3 |
InChI Key |
IVLITUODSPOGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Systems
- Ethyl 6-(6-Methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohexa-3-ene-1-carboxylate (): This compound features a methoxy-substituted naphthalene ring fused to a cyclohexene-carboxylate system. The cyclohexene ring and thienyl substituent introduce steric hindrance and conformational flexibility, which may reduce crystallinity compared to the planar naphthalene system in Ethyl 6-hydroxynaphthalene-1-carboxylate .
- Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (): As an isoquinoline derivative, this compound shares an ester group but differs in its heterocyclic core. The dihydroisoquinoline structure introduces basicity due to the nitrogen atom, absent in the purely aromatic naphthalene system. This difference impacts solubility (higher water solubility for isoquinoline derivatives) and pharmacological relevance .
Functional Group Comparisons
8-Hydroxynaphthalene-1-carboxaldehyde ():
Replacing the ester group with an aldehyde (-CHO) increases electrophilicity, making the compound more reactive in nucleophilic additions (e.g., Schiff base formation). The hydroxyl group’s position (8 vs. 6) may influence intramolecular hydrogen bonding and stability. Safety data for this compound emphasize stringent ventilation and PPE requirements, suggesting that this compound, with its less reactive ester group, may pose lower handling risks .- 1-Methylnaphthalene and 2-Methylnaphthalene (): These simpler methyl-substituted naphthalenes exhibit higher volatility and lipophilicity compared to the hydroxyl- and ester-substituted target compound.
Physicochemical and Structural Properties
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